molecular formula C12H6ClF3O2 B15064424 2-(Trifluoromethoxy)naphthalene-7-carbonyl chloride

2-(Trifluoromethoxy)naphthalene-7-carbonyl chloride

Cat. No.: B15064424
M. Wt: 274.62 g/mol
InChI Key: STBLCLOAIREPAD-UHFFFAOYSA-N
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Description

2-(Trifluoromethoxy)naphthalene-7-carbonyl chloride is a specialized naphthalene-based building block designed for pharmaceutical and biomedical research. This compound features a reactive acyl chloride group and a trifluoromethoxy substituent, making it a valuable intermediate in organic synthesis and drug discovery campaigns. The naphthalene core is a privileged structure in medicinal chemistry, often used to enhance a molecule's binding affinity and metabolic stability . The incorporation of the trifluoromethoxy (OCF₃) group is a strategic modification in drug design. This group is known to favorably influence the physicochemical properties of lead compounds, such as their lipophilicity, metabolic stability, and membrane permeability, which can be crucial for improving oral bioavailability . Researchers can leverage the reactivity of the acyl chloride moiety to form amide or ester bonds, facilitating the construction of more complex molecules. A prominent research application for naphthalene derivatives is the development of potent inhibitors of protein-protein interactions (PPIs). Specifically, 1,4-bis(arylsulfonamido)naphthalene analogs have been identified as highly effective inhibitors of the Keap1-Nrf2 PPI, a promising target for treating oxidative stress-related inflammatory diseases like Parkinson's and Alzheimer's . Furthermore, naphthalene-containing compounds have demonstrated significant antiproliferative activities against various cancer cell lines, including triple-negative breast carcinoma (MDA-MB-231), highlighting their potential in anticancer agent development . This product is intended for research and development purposes only in a laboratory setting. It is not for diagnostic, therapeutic, or human use.

Properties

Molecular Formula

C12H6ClF3O2

Molecular Weight

274.62 g/mol

IUPAC Name

7-(trifluoromethoxy)naphthalene-2-carbonyl chloride

InChI

InChI=1S/C12H6ClF3O2/c13-11(17)8-2-1-7-3-4-10(6-9(7)5-8)18-12(14,15)16/h1-6H

InChI Key

STBLCLOAIREPAD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC2=C1C=CC(=C2)OC(F)(F)F)C(=O)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Trifluoromethoxy)naphthalene-7-carbonyl chloride typically involves the introduction of the trifluoromethoxy group onto the naphthalene ring, followed by the introduction of the carbonyl chloride group. One common method involves the reaction of 2-naphthol with trifluoromethanesulfonic anhydride to introduce the trifluoromethoxy group. This intermediate is then reacted with oxalyl chloride to form the final product .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions: 2-(Trifluoromethoxy)naphthalene-7-carbonyl chloride can undergo several types of chemical reactions, including:

    Substitution Reactions: The carbonyl chloride group can be substituted with various nucleophiles, such as amines or alcohols, to form corresponding amides or esters.

    Reduction Reactions: The carbonyl chloride group can be reduced to an aldehyde or alcohol under appropriate conditions.

    Oxidation Reactions: The naphthalene ring can undergo oxidation to form various oxidized derivatives.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include amines, alcohols, and thiols. Reaction conditions typically involve the use of a base such as triethylamine or pyridine.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Major Products:

    Substitution Reactions: Amides, esters, and thioesters.

    Reduction Reactions: Aldehydes and alcohols.

    Oxidation Reactions: Oxidized naphthalene derivatives.

Scientific Research Applications

2-(Trifluoromethoxy)naphthalene-7-carbonyl chloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly those containing trifluoromethoxy groups.

    Biology: It can be used in the development of fluorescent probes and other bioactive molecules.

    Industry: Used in the synthesis of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(Trifluoromethoxy)naphthalene-7-carbonyl chloride largely depends on the specific application and the target molecule it interacts with. In general, the trifluoromethoxy group can enhance the lipophilicity and metabolic stability of molecules, while the carbonyl chloride group can act as a reactive site for further chemical modifications. The molecular targets and pathways involved would vary based on the specific context of its use.

Comparison with Similar Compounds

Substituent Effects: Trifluoromethoxy vs. Trifluoromethyl

The trifluoromethoxy group in 2-(Trifluoromethoxy)naphthalene-7-carbonyl chloride distinguishes it from analogs like 1-(Trifluoromethyl)naphthalene-7-carbonyl chloride (CAS 1261633-68-4). Key differences include:

  • Electronic Effects : The -OCF₃ group is strongly electron-withdrawing due to the combined inductive effects of fluorine and oxygen, further polarizing the carbonyl chloride and increasing its reactivity toward nucleophiles. In contrast, the -CF₃ group (in the 1-position analog) exerts a weaker inductive effect, resulting in comparatively lower electrophilicity .

Positional Isomerism: 2- vs. 1-Substituted Naphthalenes

The position of substituents significantly impacts steric and electronic properties:

  • 2-Substituted Trifluoromethoxy : The 2-position on naphthalene places the -OCF₃ group in proximity to the carbonyl chloride at the 7-position. This spatial arrangement may create steric hindrance in certain reactions, though the planar naphthalene ring minimizes such effects.
  • 1-Substituted Trifluoromethyl : The -CF₃ group at the 1-position (as in the analog) is farther from the carbonyl chloride, reducing steric interactions but also diminishing electronic activation of the -COCl group .

Comparison with Simpler Halogenated Naphthalenes

Chloronaphthalenes like 1-chloronaphthalene (CAS 90-13-1) and 2-chloronaphthalene (CAS 91-58-7) lack both the trifluoromethoxy and carbonyl chloride groups. These compounds exhibit lower reactivity due to the absence of electron-withdrawing substituents, making them less suitable as acylating agents. However, their stability under ambient conditions highlights the trade-off between reactivity and shelf life in halogenated aromatics .

Data Table: Key Properties of Compared Compounds

Compound Name Substituent (Position) Molecular Formula Molar Mass (g/mol) Key Properties
2-(Trifluoromethoxy)naphthalene-7-carbonyl chloride -OCF₃ (2), -COCl (7) C₁₂H₆ClF₃O₂ 274.62 High electrophilicity due to -OCF₃; enhanced polarity
1-(Trifluoromethyl)naphthalene-7-carbonyl chloride -CF₃ (1), -COCl (7) C₁₂H₆ClF₃O 258.62 Moderate reactivity; reduced electronic activation of -COCl
1-Chloronaphthalene -Cl (1) C₁₀H₇Cl 162.62 Low reactivity; stable under standard conditions

Research Findings and Implications

  • Reactivity Trends : The trifluoromethoxy group in the target compound likely accelerates reactions such as amidation or esterification compared to its trifluoromethyl analog. This is supported by studies showing that electron-withdrawing groups reduce activation energy in acyl substitution reactions .
  • Synthetic Utility : The combination of a reactive carbonyl chloride and a metabolically stable trifluoromethoxy group makes this compound valuable for designing bioactive molecules, though its handling requires precautions due to moisture sensitivity.

Q & A

Q. What are the recommended handling and storage protocols for 2-(Trifluoromethoxy)naphthalene-7-carbonyl chloride to ensure stability?

  • Methodological Answer : This compound is moisture-sensitive due to the reactive carbonyl chloride group. Store under inert gas (e.g., argon) at 0–6°C in airtight containers to minimize hydrolysis . Handling should occur in a fume hood with PPE (gloves, goggles) by trained personnel, as per guidelines for acyl chlorides . Stability tests under varying humidity and temperature conditions are advised to determine shelf-life.

Q. What synthetic routes are typically employed to prepare 2-(Trifluoromethoxy)naphthalene-7-carbonyl chloride?

  • Methodological Answer : A two-step approach is common:

Functionalization : Introduce the trifluoromethoxy group at position 2 via electrophilic substitution (e.g., using trifluoromethyl hypofluorite or copper-mediated trifluoromethoxylation).

Chlorination : Convert the carboxylic acid at position 7 to acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride under anhydrous conditions .
Characterization via 1^1H/19^{19}F NMR and FT-IR is critical to confirm purity and structure.

Q. How can researchers verify the purity and identity of this compound?

  • Methodological Answer :
  • Chromatography : Use HPLC with UV detection (λ = 254 nm) or GC-MS for volatile impurities.
  • Spectroscopy : 19^{19}F NMR (to confirm trifluoromethoxy group) and IR (C=O stretch ~1800 cm⁻¹ for acyl chloride).
  • Elemental Analysis : Validate stoichiometry (C, H, Cl, F, O) .

Advanced Research Questions

Q. How does the electron-withdrawing trifluoromethoxy group influence the reactivity of the carbonyl chloride in nucleophilic acyl substitution?

  • Methodological Answer : The trifluoromethoxy group (-OCF₃) enhances electrophilicity of the carbonyl carbon via inductive effects, accelerating reactions with nucleophiles (e.g., amines, alcohols). Kinetic studies comparing reaction rates with non-fluorinated analogs (e.g., methoxy derivatives) can quantify this effect. Computational modeling (DFT) may elucidate electronic contributions .

Q. What analytical methods are recommended to study hydrolysis products of this compound in aqueous environments?

  • Methodological Answer :
  • Hydrolysis Setup : Expose the compound to buffered solutions (pH 2–12) at 25–60°C.
  • Analysis :
  • LC-MS/MS : Identify hydrolyzed products (e.g., carboxylic acid derivatives).
  • 19^{19}F NMR**: Track trifluoromethoxy group stability under hydrolytic conditions.
    Environmental fate studies should align with toxicological profiling frameworks for naphthalene derivatives .

Q. How can researchers assess the compound’s stability in organic solvents commonly used in synthesis (e.g., THF, DMF)?

  • Methodological Answer :
  • Stability Assay : Dissolve the compound in solvents (dry and wet conditions) and monitor degradation via:
  • Time-resolved NMR : Detect solvent adducts or decomposition.
  • Karl Fischer Titration : Measure water content to correlate with hydrolysis rates.
    Solvents with low nucleophilicity (e.g., dichloromethane) are preferred for long-term storage .

Data Contradictions and Mitigation Strategies

Q. How should researchers address discrepancies in reported reactivity or stability data for this compound?

  • Methodological Answer :
  • Reproducibility Checks : Validate experimental conditions (e.g., moisture levels, solvent purity).
  • Comparative Studies : Benchmark against structurally similar compounds (e.g., 2-naphthoyl chloride) to isolate the trifluoromethoxy group’s role .
  • Meta-Analysis : Cross-reference toxicological databases (e.g., ATSDR) for environmental degradation patterns of naphthalene derivatives .

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